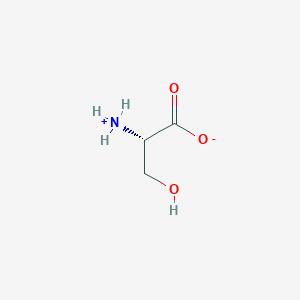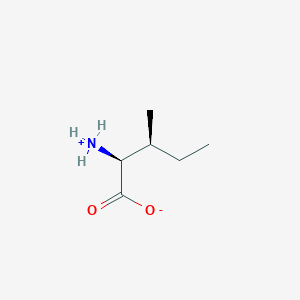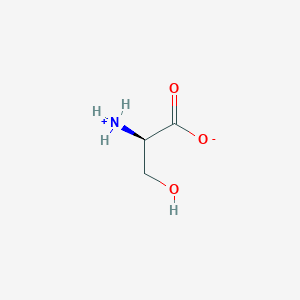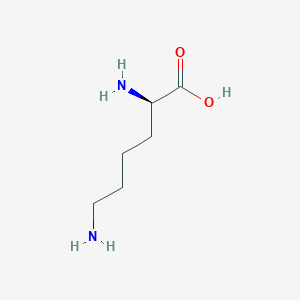
D-proline
Overview
Description
D-proline: is an unnatural amino acid, which is an isomer of the naturally occurring L-proline. Unlike L-proline, which is a non-essential amino acid found in proteins, this compound is not commonly found in nature. It has one basic and one acidic center, making it a unique compound with distinct properties . This compound is often used as an asymmetric organocatalyst in various organic reactions due to its conformational rigidity .
Mechanism of Action
Target of Action
D-Proline is an isomer of the naturally occurring amino acid, L-Proline . It is found in relatively high abundance in human plasma and saliva . These amino acids may be of bacterial origin, but there is also evidence that they are endogenously produced through amino acid racemase activity . This compound is involved in the structural composition of proteins and enhances their stability and structure .
Mode of Action
This compound often serves as an asymmetric organocatalyst for a variety of organic reactions due to its conformational rigidity compared to other amino acids . It has one basic and one acidic center each , which allows it to interact with its targets and induce changes.
Biochemical Pathways
This compound plays a crucial role in the amino acid metabolic pathway . It participates in part of the proline cycle and regulates the metabolic balance of amino acids through interconversion with L-proline . The biochemical pathways of proline biosynthesis and degradation still await their complete characterization .
Pharmacokinetics
It is known that this compound is endogenously produced and can be found in human plasma and saliva .
Result of Action
The presence of this compound in specific proteins and peptides within cells, as well as its involvement in metabolic pathways, highlights its importance in maintaining cellular homeostasis . It plays a key supporting role in certain proteins , enhancing their stability and structure.
Action Environment
The distribution of this compound can be influenced by external factors such as diet or environmental conditions . Certain dietary components or environmental stimuli may promote its synthesis or accumulation in specific tissues , further highlighting its adaptability and versatility in biological systems.
Biochemical Analysis
Biochemical Properties
D-Proline has wide applicability in asymmetric organocatalysis for the synthesis of enantiopure compounds . It catalyzes a wide range of reactions, including asymmetric Mannich reactions for chiral β-aminocarbonyls, aldehyde aldol reaction for the synthesis of erythrose equivalents, and Morita–Bayllis–Hillman reactions .
Cellular Effects
In the pathogen Clostridium difficile, this compound is involved in Stickland reactions, which are tied to ATP production . The addition of this compound as a Stickland acceptor leads to the expression of selenoenzymes, which are key to the growth of this pathogen .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction by the selenoenzyme this compound reductase (PR), which is composed of PrdA and PrdB proteins . PR utilizes only this compound but not L-hydroxyproline .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily .
Metabolic Pathways
This compound is involved in the Stickland reactions, a type of fermentation that involves the simultaneous oxidation of one amino acid (the donor) and the reduction of another (the acceptor) . In the case of this compound, it acts as a Stickland acceptor .
Subcellular Localization
It is likely that this compound is distributed throughout the cell due to its role in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Proline Racemase–Proline Dehydrogenase Cascade: This method involves the racemization of L-proline to DL-proline using an engineered proline racemase.
Chemical Resolution Method: This method involves the racemization of L-proline followed by the formation of a salt with D-tartaric acid.
Industrial Production Methods: The industrial production of D-proline often involves the chemical resolution method due to its cost-effectiveness and ease of post-treatment. This method is suitable for mass production and involves mixing L-proline with D-tartaric acid in an organic acid, followed by a series of steps including stirring, cooling, filtering, and recrystallizing .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-proline can undergo oxidation reactions to form various products, including diketopiperazines.
Reduction: Reduction reactions involving this compound can lead to the formation of different chiral molecules.
Substitution: this compound can participate in substitution reactions, particularly in the synthesis of chiral β-aminocarbonyls.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of catalysts such as palladium or nickel.
Major Products:
Oxidation: Diketopiperazines and other oxidized derivatives.
Reduction: Various chiral molecules.
Substitution: Chiral β-aminocarbonyls and other substituted products.
Scientific Research Applications
Chemistry: D-proline is widely used as an asymmetric organocatalyst in organic synthesis. It catalyzes a variety of reactions, including Mannich reactions, aldol reactions, and Michael additions .
Biology: In biological systems, this compound is involved in the synthesis of specific proteins and peptides. It plays a role in maintaining cellular homeostasis and is found in tissues that require its unique functions .
Medicine: this compound is used in pharmaceutical synthesis, particularly in the development of peptide-based drugs. Its structural versatility allows for the creation of diverse pharmaceutical compounds with enhanced efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of chiral intermediates for various chemical processes. It is also employed in the synthesis of bioactive compounds and as a building block for chiral 3D architectures .
Comparison with Similar Compounds
L-proline: The naturally occurring isomer of proline, commonly found in proteins.
D-serine: Another D-amino acid with unique biological functions.
D-alanine: A D-amino acid found in bacterial cell walls.
Comparison:
L-proline vs. D-proline: While L-proline is a natural amino acid involved in protein synthesis, this compound is an unnatural amino acid used primarily in asymmetric synthesis and pharmaceutical applications.
D-serine vs. This compound: Both D-serine and this compound are involved in specific biological functions, but D-serine is more commonly associated with neuromodulation, whereas this compound is used in pharmaceutical synthesis.
D-alanine vs. This compound: D-alanine is found in bacterial cell walls and contributes to bacterial resistance to proteolytic digestion, whereas this compound is used in the synthesis of chiral intermediates and pharmaceutical compounds.
Properties
IUPAC Name |
(2R)-pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIBWKKTOPOVIA-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883367 | |
| Record name | D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
344-25-2 | |
| Record name | D-Proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Proline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02853 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Proline | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-(+)-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | D-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L01Q4LGZ5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
221 °C | |
| Record name | D-Proline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















